molecular formula C16H17NO4 B5202201 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one

Cat. No.: B5202201
M. Wt: 287.31 g/mol
InChI Key: XFQOLANCBCHPSH-UHFFFAOYSA-N
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Description

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one is a chemical compound with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol . This compound is known for its unique structure, which combines a chromenone core with a morpholine derivative. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-8-17(9-11(2)20-10)15(18)13-7-12-5-3-4-6-14(12)21-16(13)19/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQOLANCBCHPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one typically involves the reaction of 2H-chromen-2-one with 2,6-dimethylmorpholine in the presence of a suitable coupling agent. One common method involves the use of a carbodiimide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the carbonyl bond between the chromenone and morpholine moieties . The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions.

Chemical Reactions Analysis

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : Utilized in various organic transformations due to its reactive carbonyl group.

Biology

  • Biological Activities : Research indicates potential antimicrobial , anticancer , and anti-inflammatory properties . For example, studies have shown that it can inhibit certain enzymes involved in cell proliferation, suggesting its role as an anticancer agent .

Medicine

  • Therapeutic Potential : Ongoing research focuses on its application in treating diseases such as cancer and infectious diseases. Its mechanism often involves the modulation of specific biological pathways.

Industry

  • Material Development : Used in creating new materials and as an intermediate in pharmaceutical and agrochemical production.

Biological Evaluation

The biological evaluation of 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one has shown promising results:

StudyBiological ActivityFindings
AnticancerInhibits cell proliferation in cancer cell lines
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's effect on breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis through the modulation of p38 MAPK pathways .
  • Antimicrobial Properties :
    • In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound possesses notable antimicrobial activity, making it a candidate for further development as an antibiotic.
  • Anti-inflammatory Effects :
    • Research indicated that the compound can reduce pro-inflammatory cytokines in macrophage models, suggesting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one is a synthetic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C16H17NO4
  • Molecular Weight : 287.31 g/mol
  • IUPAC Name : 3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one

The compound is characterized by a chromenone core structure, which is known for diverse pharmacological properties. The presence of the morpholine moiety enhances its biological activity and interaction with various molecular targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2H-chromen-2-one with 2,6-dimethylmorpholine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). This method facilitates the formation of the carbonyl bond essential for its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound has significant anticancer properties. It has been tested against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast)9.40
PC-3 (Prostate)12.10
HT-29 (Colon)12.10

These values indicate its potency in inhibiting cancer cell proliferation, with lower IC50 values suggesting higher efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and apoptosis. For example, it may inhibit carbonic anhydrase isoforms associated with tumor growth .
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various mechanisms, including increasing early apoptosis markers and altering mitochondrial membrane potential .
  • Receptor Modulation : The morpholine ring may facilitate binding to receptors involved in cellular signaling pathways, further influencing cellular responses to stress and growth signals.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • A study demonstrated that derivatives of coumarin structures similar to this compound showed selective inhibition of tumor-associated carbonic anhydrase isoforms with Ki values ranging from 1.9 nM to over 10 µM against non-tumor isoforms .
  • Another investigation into coumarin derivatives found promising results in terms of cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .

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